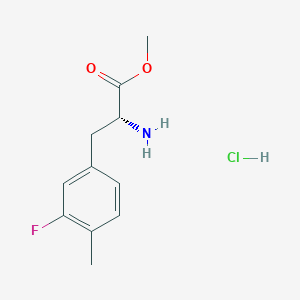
Methyl (R)-2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL (2R)-2-AMINO-3-(3-FLUORO-4-METHYLPHENYL)PROPANOATE HYDROCHLORIDE is a chemical compound with a complex structure that includes an amino group, a fluorine atom, and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (2R)-2-AMINO-3-(3-FLUORO-4-METHYLPHENYL)PROPANOATE HYDROCHLORIDE typically involves multiple steps, including the formation of the amino acid backbone and the introduction of the fluorine and methyl groups. Common synthetic routes may involve the use of protecting groups to ensure selective reactions at specific sites on the molecule. Reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL (2R)-2-AMINO-3-(3-FLUORO-4-METHYLPHENYL)PROPANOATE HYDROCHLORIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine and amino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions can vary widely, including different temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
METHYL (2R)-2-AMINO-3-(3-FLUORO-4-METHYLPHENYL)PROPANOATE HYDROCHLORIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL (2R)-2-AMINO-3-(3-FLUORO-4-METHYLPHENYL)PROPANOATE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino acid derivatives with fluorine and methyl substitutions on the phenyl ring, such as:
- 3-Fluoro-4-methylphenyl isocyanate
- Other fluorinated amino acid derivatives
Uniqueness
METHYL (2R)-2-AMINO-3-(3-FLUORO-4-METHYLPHENYL)PROPANOATE HYDROCHLORIDE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the fluorine and methyl groups on the phenyl ring can enhance its stability and binding properties compared to other similar compounds.
Properties
Molecular Formula |
C11H15ClFNO2 |
|---|---|
Molecular Weight |
247.69 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-(3-fluoro-4-methylphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H14FNO2.ClH/c1-7-3-4-8(5-9(7)12)6-10(13)11(14)15-2;/h3-5,10H,6,13H2,1-2H3;1H/t10-;/m1./s1 |
InChI Key |
YRWOKMPWSATUGI-HNCPQSOCSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C[C@H](C(=O)OC)N)F.Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(C(=O)OC)N)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















